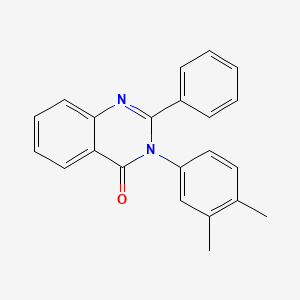

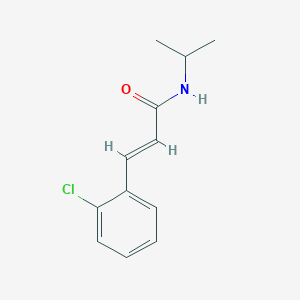

![molecular formula C18H19NO4 B5502168 methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis Structural analysis of related compounds, such as 2-amino-4,6-dimethylpyridinium benzoate, reveals interaction details like N—H⋯O hydrogen bonds forming specific ring motifs and the presence of rotational disorder in methyl groups. These characteristics provide insights into the molecular structure and intermolecular interactions in the crystalline state (Asaruddin et al., 2010).

Chemical Reactions and Properties Compounds structurally related to methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate participate in various chemical reactions, leading to the formation of fused heterocyclic systems. These reactions involve interactions with N- and C-nucleophiles, resulting in the synthesis of derivatives of pyrido[1,2-a]pyrimidones, thiazolo[3,2-a]pyrimidones, and other heterocyclic systems, demonstrating the compound's reactivity and functional versatility (Selič & Stanovnik, 1997).

Physical Properties Analysis The physical properties, such as crystal structure and hydrogen bonding patterns, of compounds related to this compound are detailed in structural studies. These studies reveal the solid-state arrangements and molecular conformations, which are crucial for understanding the compound's physical characteristics (Asaruddin et al., 2010).

Scientific Research Applications

Heterocyclic Systems Synthesis

Methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives have been utilized in the synthesis of various heterocyclic systems, demonstrating their versatility as reagents. For example, derivatives of this compound have been prepared and used for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These processes involve multiple steps starting from corresponding acetoacetic esters, showcasing the compound's utility in creating complex heterocyclic structures with potential applications in materials science, pharmaceuticals, and organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Photopolymerization Processes

The compound has also been identified as a potential photoiniferter, a type of photoinitiator used in photopolymerization processes. A specific derivative bearing a chromophore group was proposed for nitroxide-mediated photopolymerization (NMP2), showing the ability to decompose under UV irradiation to generate corresponding alkyl and nitroxide radicals. This application is significant for developing advanced materials and coatings, highlighting the compound's role in polymer science and material engineering (Guillaneuf et al., 2010).

properties

IUPAC Name |

methyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-5-4-6-16(13(12)2)23-11-17(20)19-15-9-7-14(8-10-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMIASNABAYMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)